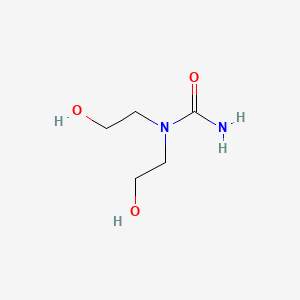

3,3-bis(2-hydroxyethyl)urea

Overview

Description

3,3-bis(2-hydroxyethyl)urea, also known as N,N’-bis(2-hydroxyethyl)urea, is an organic compound with the molecular formula C5H12N2O3. It is a derivative of urea, where two hydrogen atoms are replaced by 2-hydroxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-bis(2-hydroxyethyl)urea can be synthesized through the reaction of urea with ethylene oxide or ethylene glycol. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

Urea+2Ethylene Oxide→N,N’-bis(2-hydroxyethyl)urea

Alternatively, the compound can be prepared by reacting urea with ethylene glycol in the presence of a catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of urea, 1,1-bis(2-hydroxyethyl)- involves the use of large-scale reactors where urea and ethylene oxide or ethylene glycol are combined under controlled conditions. The reaction is typically carried out at temperatures ranging from 80°C to 100°C, with the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl groups in 3,3-bis(2-hydroxyethyl)urea can undergo oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Hydrogen peroxide (H₂O₂) under catalytic conditions.

Products :

-

Oxidation of primary hydroxyl groups may yield carboxylic acids or ketones , depending on reaction conditions.

-

Partial oxidation could produce aldehydes as intermediates.

Example Reaction Pathway :

Key Reference :

Oxidation of hydroxyethyl groups in related urea derivatives is well-documented in medicinal chemistry contexts, where such transformations modulate solubility and bioactivity .

Substitution Reactions

The hydroxyl groups enable nucleophilic substitution reactions. For example:

Halogenation

Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) convert hydroxyl groups to chlorides or bromides.

Reaction :

Applications :

Halogenated derivatives are intermediates in synthesizing polymers or bioactive molecules .

Transamidation

Urea derivatives participate in transamidation with amines. A study demonstrated that urea reacts with ethanolamine at <100°C in aqueous media to form substituted ureas .

Conditions :

-

Temperature: 80–100°C

-

Catalyst: None required (base-mediated).

Example :

Key Insight :

Transamidation kinetics depend on amine nucleophilicity and steric effects .

Esterification

The hydroxyl groups react with carboxylic acids or acyl chlorides to form esters.

Reagents :

-

Acetic anhydride ((CH₃CO)₂O)

-

Benzoyl chloride (C₆H₅COCl)

Product :

Applications :

Ester derivatives enhance lipophilicity for industrial applications like polymer synthesis .

Complexation and Hydrogen Bonding

The urea moiety and hydroxyl groups enable hydrogen bonding with metals or biomolecules.

Examples :

-

Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via hydroxyl and carbonyl oxygen atoms.

-

Protein interaction : Stabilizes or destabilizes proteins through hydrogen-bond networks, as seen in urea’s role as a denaturant .

Key Study :

Urea derivatives disrupt π-stacking interactions in proteins, influencing folding dynamics .

Reduction Reactions

While less common, the urea carbonyl group can be reduced to a methylene group under harsh conditions.

Reagents :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Product :

Limitation :

Over-reduction may lead to decomposition; controlled conditions are critical .

Critical Analysis of Reaction Mechanisms

Scientific Research Applications

Chemistry

In the field of chemistry, 3,3-bis(2-hydroxyethyl)urea serves as:

- Reagent in Organic Synthesis : It acts as a building block for synthesizing more complex molecules.

- Solubilizing Agent : Its high solubility makes it useful for reactions requiring aqueous environments.

Biology

In biological research, this compound is utilized for:

- Protein Studies : It is employed in biochemical studies to investigate protein denaturation and stabilization. Its ability to form hydrogen bonds allows it to influence protein structure and activity.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit varying degrees of antitumor activity. For example, structural modifications have been shown to affect therapeutic effectiveness significantly.

Medicine

In medical applications, this compound is recognized for:

- Dermatological Use : It is incorporated into formulations aimed at enhancing skin hydration and barrier function. Its moisturizing properties make it beneficial for treating dry skin conditions.

- Pharmaceutical Development : The compound is explored as a stabilizing agent in drug formulations where protein integrity is crucial.

Industry

In industrial applications, this compound is utilized for:

- Production of Resins and Plastics : It serves as a component in the manufacturing of various polymers.

- Corrosion Inhibitor : Its properties help prevent corrosion in metal surfaces.

Antitumor Activity

Research has shown that certain structural modifications of compounds related to this compound can lead to significant differences in antitumor activity. For instance, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea demonstrated reduced effectiveness compared to its isomeric counterparts.

Genotoxicity Studies

Genotoxicity assessments indicate a favorable safety profile for this compound. In vitro studies using bacterial assays showed no mutagenic effects under various concentrations. In vivo studies revealed no significant toxicity at doses up to 2000 mg/kg body weight.

Mechanism of Action

The mechanism of action of urea, 1,1-bis(2-hydroxyethyl)- involves its ability to form hydrogen bonds with various molecular targets. This property allows it to interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. The compound can stabilize or destabilize proteins by disrupting hydrogen bonding networks, leading to changes in protein folding and activity.

Comparison with Similar Compounds

Similar Compounds

Urea: The simplest diamide of carbonic acid, used in fertilizers and pharmaceuticals.

N,N’-dimethylurea: A derivative of urea with two methyl groups, used in organic synthesis.

N,N’-diethylurea: Another urea derivative with two ethyl groups, used in various chemical applications.

Uniqueness

3,3-bis(2-hydroxyethyl)urea is unique due to the presence of two hydroxyethyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring high solubility and strong intermolecular interactions.

Biological Activity

Overview

3,3-bis(2-hydroxyethyl)urea, also known as N,N'-bis(2-hydroxyethyl)urea, is an organic compound characterized by its unique structure that includes two hydroxyethyl groups attached to a urea backbone. This configuration enhances its solubility in water and its ability to form hydrogen bonds, making it significant in various biological and industrial applications. Its molecular formula is CHNO and it has garnered attention for its potential therapeutic uses, particularly in dermatology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding. This interaction can influence protein structure and function, leading to stabilization or destabilization of proteins. The compound's properties allow it to act as a denaturant or stabilizer in biochemical studies, which is crucial for understanding protein folding and activity.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antitumor activity. For instance, related compounds such as chloroethylnitrosoureas demonstrate significant differences in their therapeutic effectiveness based on their structural modifications. A comparative study highlighted that 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea showed reduced antitumor activity compared to its isomeric counterparts, suggesting that structural nuances profoundly affect biological outcomes .

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using bacterial assays (Ames test) revealed no mutagenic effects under various concentrations, indicating a favorable safety profile for this compound . Additionally, in vivo studies involving mammalian models have shown no significant toxicity at doses up to 2000 mg/kg body weight, reinforcing its potential as a safe therapeutic agent .

Clinical Applications

- Dermatological Use : this compound has been incorporated into formulations aimed at enhancing skin hydration and barrier function. Its moisturizing properties make it beneficial in treating dry skin conditions and improving the overall texture of the skin.

- Pharmaceutical Development : The compound is being explored as a building block for synthesizing more complex molecules in drug development. Its ability to stabilize proteins makes it a candidate for use in formulations where protein integrity is crucial.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Safety Profile |

|---|---|---|---|

| This compound | Urea Derivative | Moderate antitumor activity | Low toxicity; non-mutagenic |

| N,N'-dimethylurea | Urea Derivative | Used in organic synthesis | Moderate toxicity |

| N,N'-diethylurea | Urea Derivative | Various chemical applications | Moderate toxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-bis(2-hydroxyethyl)urea, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. For example, derivatives like 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea are synthesized by reacting amines with carbonyl sources under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .

- Key Variables : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Excess 2-aminoethanol may improve yield by driving the reaction to completion.

- Purity Control : Post-synthesis purification via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol/water mixtures is critical to remove unreacted diols or byproducts.

Q. How can researchers characterize the hydrogen-bonding network and molecular conformation of this compound?

- Techniques :

- X-ray crystallography : Resolves spatial arrangement of hydroxyl and urea groups. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O/N hydrogen bonds) .

- FTIR and NMR : Identify functional groups (urea C=O stretch ~1680 cm⁻¹) and hydroxyl proton environments (broad peaks at δ 3.5–4.5 ppm in DMSO-d₆) .

- Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations for bond lengths and angles) to validate structural hypotheses .

Advanced Research Questions

Q. What role does this compound play in designing self-healing polyurethane elastomers, and how do hierarchical hydrogen bonds affect mechanical properties?

- Experimental Design : Incorporate the compound as a chain extender in polyurethane (PU) synthesis. For example, PU elastomers with hierarchical hydrogen bonds (from urea and hydroxyl groups) exhibit enhanced tensile strength (>20 MPa) and self-healing efficiency (>85% after 24h at 60°C) .

- Structure-Property Relationship :

- Hydrogen Bond Density : Correlates with elasticity and recovery.

- Dynamic Bonds : Reversible urea/urethane bonds enable stress dissipation.

- Validation : DMA (dynamic mechanical analysis) measures tan δ and storage modulus under cyclic loading.

Q. How can computational modeling resolve contradictions in reported thermal stability data for this compound derivatives?

- Contradiction Example : Some studies report decomposition temperatures (Td) of ~250°C, while others observe Td < 200°C.

- Methodology :

- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂).

- Molecular Dynamics (MD) Simulations : Model thermal degradation pathways (e.g., cleavage of urea vs. hydroxyl groups) .

- Root Cause : Impurities (e.g., residual solvents) or differences in crystallinity may explain variability.

Q. What strategies optimize the solubility of this compound in non-polar matrices for drug delivery applications?

- Approach :

- Derivatization : Introduce hydrophobic groups (e.g., acetylated hydroxyls) via esterification.

- Co-solvent Systems : Use DMSO/water or PEG-based solvents to balance polarity.

- Validation : Phase solubility studies (Higuchi model) quantify partition coefficients (log P) .

Properties

IUPAC Name |

1,1-bis(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMXKMPREFOYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177841 | |

| Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23270-55-5 | |

| Record name | N,N-Bis-(2-Hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23270-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis-(2-hydroxyethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023270555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(2-hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS-(2-HYDROXYETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SG99BKT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.